molecular formula C23H19N3O4S B3019103 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide CAS No. 895027-14-2

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3019103
CAS No.: 895027-14-2
M. Wt: 433.48
InChI Key: UPJKOTXAJZQSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide is a heterocyclic compound featuring a fused dioxino-benzothiazole core linked to an acetamide moiety substituted with phenoxy and pyridin-3-ylmethyl groups.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c27-22(15-30-17-6-2-1-3-7-17)26(14-16-5-4-8-24-13-16)23-25-18-11-19-20(12-21(18)31-23)29-10-9-28-19/h1-8,11-13H,9-10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJKOTXAJZQSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the heterocyclic core, followed by functionalization to introduce the phenoxy and pyridin-3-ylmethyl groups. Key steps may involve:

    Cyclization Reactions: Formation of the dioxino-benzothiazole core through cyclization reactions.

    Functional Group Transformations: Introduction of phenoxy and pyridin-3-ylmethyl groups via nucleophilic substitution or coupling reactions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, scalable purification methods, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is used as a building block for the synthesis of advanced materials, such as conjugated polymers and organic semiconductors.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: It is utilized in the development of specialty chemicals and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or modulating the activity of enzymes by binding to their active sites.

    Interacting with Receptors: Modulating signal transduction pathways by interacting

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural framework that combines elements of benzothiazole and dioxino moieties. Its molecular formula is C16H19N3O5SC_{16}H_{19}N_{3}O_{5}S, and it possesses several functional groups that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Many derivatives of benzothiazoles have demonstrated significant antibacterial and antifungal properties. For instance, compounds related to benzothiazole have shown effectiveness against various pathogens with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to lower values depending on the specific derivative tested .
  • Anticancer Properties : Some studies have reported that benzothiazole derivatives can selectively inhibit tumor cell growth. For example, certain synthesized compounds exhibited cytotoxicity against human tumor cell lines with effective concentrations (EC50) in the range of 28 to 290 ng/mL .
  • Neuroprotective Effects : Compounds similar to this structure have been evaluated for their neuroprotective potential in models of ischemia/reperfusion injury. Certain derivatives displayed significant attenuation of neuronal injury and reactive oxygen species (ROS) scavenging activity .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could bind to receptors influencing cellular responses related to inflammation or cancer progression.
  • DNA Interaction : Some benzothiazole derivatives are known to intercalate DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this structure:

Study ReferenceBiological ActivityFindings
AntimicrobialCompounds showed MIC values as low as 50 μg/mL against various pathogens.
AnticancerSelective cytotoxicity observed in tumorigenic cell lines with EC50 values ranging from 28 to 290 ng/mL.
NeuroprotectionCompounds demonstrated significant protective effects against neuronal injury in ischemic models.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzothiazole and Dioxino Intermediates : Utilizing specific reagents under controlled conditions.
  • Coupling Reactions : Combining intermediates with phenoxy and pyridine derivatives to yield the final product.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Inferred Activity
Target Compound Dioxino-benzothiazole Phenoxy, Pyridin-3-ylmethyl ~450 (estimated) Potential kinase inhibition, moderate lipophilicity
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide HCl Dioxino-benzothiazole Dimethylaminoethyl, HCl 371.88 Higher solubility (HCl salt), basic side chain
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Benzodioxin + thieno-pyrimidinone Methoxyphenyl, sulfanyl 495.57 Sulfur-mediated interactions, higher molecular weight
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin + pyridin-amine Dimethylaminomethyl, methoxy 391.46 Enhanced solubility (polar substituents)

Substituent Effects on Physicochemical Properties

  • Target Compound: The phenoxy and pyridinylmethyl groups likely increase lipophilicity compared to ’s dimethylaminoethyl-HCl derivative, which benefits from ionic character and higher water solubility . However, the pyridine nitrogen may improve membrane permeability via weak basicity.
  • Compound: The dimethylaminomethyl group provides a polar, protonatable site, improving solubility under acidic conditions, whereas the methoxy group contributes to electron-donating effects .

Metabolic and Pharmacokinetic Considerations

  • ’s sulfanyl group could predispose it to glutathione conjugation, increasing renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.